Methyl 2-amino-2-(furan-2-yl)acetate
Overview
Description
Methyl 2-amino-2-(furan-2-yl)acetate is an organic compound that features a furan ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(furan-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of furfural with ammonia and methanol in the presence of a catalyst such as Raney nickel. This reaction typically occurs under hydrogenation conditions at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(furan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and alcohols.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
Methyl 2-amino-2-(furan-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino and ester groups can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, making this compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the amino and ester groups.
Methyl 2-furoate: Contains the furan ring and ester group but lacks the amino group.
2-Aminomethylfuran: Contains the furan ring and amino group but lacks the ester group.
Uniqueness
Methyl 2-amino-2-(furan-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-amino-2-(furan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHASYZONKCPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391751 | |
Record name | methyl 2-amino-2-(furan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70946-43-9, 127358-24-1 | |
Record name | 2-Furanacetic acid, α-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70946-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-2-(furan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.